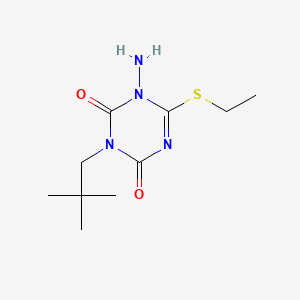
1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione
概要
説明
1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique substituents, including an amino group, a dimethylpropyl group, and an ethylthio group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving cyanuric chloride and appropriate amines.
Introduction of Substituents: The amino, dimethylpropyl, and ethylthio groups are introduced through nucleophilic substitution reactions. Common reagents include alkyl halides and thiols.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
化学反応の分析
Types of Reactions
1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
科学的研究の応用
1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating protein-protein interactions. Detailed studies are required to elucidate the exact molecular mechanisms.
類似化合物との比較
Similar Compounds
1,3,5-Triazine-2,4(1H,3H)-dione, 1-amino-3-(2,2-dimethylpropyl)-6-(methylthio)-: Similar structure but with a methylthio group instead of an ethylthio group.
1,3,5-Triazine-2,4(1H,3H)-dione, 1-amino-3-(2,2-dimethylpropyl)-6-(propylthio)-: Similar structure but with a propylthio group instead of an ethylthio group.
Uniqueness
The uniqueness of 1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs
特性
CAS番号 |
78168-93-1 |
|---|---|
分子式 |
C10H18N4O2S |
分子量 |
258.34 g/mol |
IUPAC名 |
1-amino-3-(2,2-dimethylpropyl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C10H18N4O2S/c1-5-17-8-12-7(15)13(6-10(2,3)4)9(16)14(8)11/h5-6,11H2,1-4H3 |
InChIキー |
KOKBUARVIJVMMM-UHFFFAOYSA-N |
SMILES |
CCSC1=NC(=O)N(C(=O)N1N)CC(C)(C)C |
正規SMILES |
CCSC1=NC(=O)N(C(=O)N1N)CC(C)(C)C |
Key on ui other cas no. |
78168-93-1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













